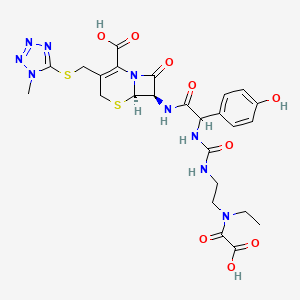

Cefoperazone A

Description

Properties

IUPAC Name |

(6R,7R)-7-[[2-[2-[ethyl(oxalo)amino]ethylcarbamoylamino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N9O9S2/c1-3-33(20(38)23(41)42)9-8-26-24(43)28-15(12-4-6-14(35)7-5-12)18(36)27-16-19(37)34-17(22(39)40)13(10-44-21(16)34)11-45-25-29-30-31-32(25)2/h4-7,15-16,21,35H,3,8-11H2,1-2H3,(H,27,36)(H,39,40)(H,41,42)(H2,26,28,43)/t15?,16-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTHBPQCBGDFRH-VWDLYUFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCNC(=O)NC(C1=CC=C(C=C1)O)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCNC(=O)NC(C1=CC=C(C=C1)O)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N9O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223471 | |

| Record name | Cefoperazone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73240-07-0 | |

| Record name | Cefoperazone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073240070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefoperazone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Cefoperazone

Overview of Key Synthetic Routes for Cefoperazone (B1668861) Acid

The synthesis of Cefoperazone acid has been approached through several established chemical pathways. These routes are differentiated by the method used to activate the carboxylic acid of the side-chain precursor, 2-[(4-ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid (HO-EPCP). The most prominent reported methods include mixed anhydride synthesis, acid chloride procedures, thioester methodologies, and stepwise condensation methods. google.com Each approach presents distinct advantages and challenges regarding reaction conditions, yield, purity, and cost-effectiveness.

The mixed anhydride method is a widely utilized strategy for forming amide bonds in the synthesis of β-lactam antibiotics. In this approach, the side-chain carboxylic acid (HO-EPCP) is reacted with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a base to form a highly reactive mixed anhydride intermediate. highfine.com This intermediate is then immediately reacted with the cephalosporin (B10832234) nucleus, 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-TMCA), to form Cefoperazone. newdrugapprovals.orgdrugfuture.com To prevent unwanted side reactions, the carboxyl and amino groups of the 7-TMCA nucleus are often protected with silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) before the condensation step. newdrugapprovals.orgdrugfuture.com

Table 1: Key Reactants in Mixed Anhydride Synthesis of Cefoperazone

| Reactant | Role |

|---|---|

| α-(4-Ethyl-2,3-dioxo-1-piperazinocarbonylamino)-p-hydroxyphenylacetic acid (I) | Side-chain precursor |

| 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid (II) | Cephalosporin nucleus |

| Ethyl chlorocarbonate | Activating agent (forms mixed anhydride) |

| N,O-bis(trimethylsilyl)acetamide | Protecting agent |

This condensation reaction yields the final Cefoperazone molecule. newdrugapprovals.org The method is valued for its relatively mild conditions and good yields.

Another common and effective route involves converting the side-chain carboxylic acid into a more reactive acid chloride. google.com This is typically achieved by treating HO-EPCP with a chlorinating agent such as phosphorus oxychloride, thionyl chloride, or triphosgene. researchgate.netgoogle.comcommonorganicchemistry.com The resulting acid chloride, 4-ethyl-2, 3-dioxopiperazine-l-carboxamido-p-hydroxy-phenylacetyl chloride, is a highly reactive acylating agent. researchgate.net

This activated side-chain is then condensed with the silyl-protected 7-TMCA nucleus in a suitable solvent system, often a dichloromethane-water mixture. researchgate.netgoogle.com The N-acylation reaction proceeds to form Cefoperazone acid. google.com Some patented procedures report the use of a phase transfer catalyst, such as polyethylene glycol, to improve the reaction yield and reduce the occurrence of side reactions, leading to a final product with higher purity. google.com

Table 2: Typical Reaction Conditions for Acid Chloride Synthesis

| Parameter | Condition | Reference |

|---|---|---|

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | google.com |

| Solvent (Chlorination) | DMAC and Dichloromethane (CH₂Cl₂) | google.com |

| Temperature (Chlorination) | -20 to -25 °C | google.com |

| Catalyst (Condensation) | Polyethylene glycol 800 | google.com |

| Solvent (Condensation) | Dichloromethane-water | google.com |

The use of thioesters as activated carboxylic acid derivatives is a known strategy in organic synthesis, particularly in peptide chemistry for forming amide bonds. google.comnih.govnih.gov While listed as a potential synthetic route for Cefoperazone, detailed, specific examples in peer-reviewed literature focusing on a thioester-based synthesis of this particular compound are less common than for mixed anhydride or acid chloride methods. google.com In a general thioester approach, the HO-EPCP side chain would be converted into a thioester. This activated intermediate would then react with the amino group of the 7-TMCA nucleus to form the amide bond, releasing a thiol as a byproduct. This methodology can offer mild reaction conditions and high chemoselectivity.

Stepwise condensation refers to a synthetic strategy where the final side chain is not attached in a single step but is built sequentially or involves multiple condensation steps. google.com One described pathway involves first condensing a protected amino acid, N-(1-methoxycarbonyl-1-propen-2-yl)-alpha-amino-p-hydroxyphenylacetic acid sodium salt, with the 7-TMCA nucleus. drugfuture.com This creates an intermediate, 7-(alpha-amino-p-hydroxy-phenylacetamido)-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid. drugfuture.com In a subsequent step, this intermediate is acylated with 4-ethyl-2,3-dioxopiperazino-1-carbonyl chloride to complete the Cefoperazone side chain. drugfuture.com This multi-step approach allows for the modular construction of the complex side chain on the cephalosporin core.

Precursor Compounds and Intermediate Chemistry

The synthesis of Cefoperazone is fundamentally a convergence of two key precursors: the cephalosporin core structure and the N-acyl side chain. The specific nature of these precursors dictates the final antibiotic's spectrum of activity and pharmacokinetic properties.

The foundational starting material for the cephalosporin nucleus of Cefoperazone is 7-aminocephalosporanic acid (7-ACA). wikipedia.orgubbcluj.ro 7-ACA is the core chemical structure for the synthesis of most semi-synthetic cephalosporin antibiotics and is typically produced via the hydrolysis of Cephalosporin C, a fermentation product. wikipedia.orgtaylorandfrancis.comnih.gov

For the synthesis of Cefoperazone, 7-ACA is not used directly in the final condensation step. Instead, it is first modified to introduce the specific substituent at the 3-position of the cephem ring. This involves a nucleophilic substitution reaction where the acetoxy group of 7-ACA is displaced by 1-methyl-5-mercapto-1,2,3,4-tetrazole. google.comgoogle.com This reaction, often catalyzed by a Lewis acid like a boron trifluoride-acetonitrile complex, yields the crucial intermediate 7-amino-3-[(1-methyl-tetrazole-5-yl)-thiomethyl]-3-cephem-4-carboxylic acid, commonly referred to as 7-TMCA. google.comgoogle.com It is this 7-ACA derivative that serves as the direct precursor nucleus for the subsequent acylation with the activated side-chain to produce Cefoperazone acid. google.com

Molecular and Biochemical Mechanisms of Action of Cefoperazone

Interaction with Penicillin-Binding Proteins (PBPs)

The primary mechanism of action for all beta-lactam antibiotics, including Cefoperazone (B1668861), involves the inhibition of penicillin-binding proteins (PBPs). asm.orgresearchgate.netfrontiersin.org PBPs are bacterial enzymes, specifically transpeptidases, located on the inner membrane of the bacterial cell wall that are crucial for the final steps of peptidoglycan synthesis. researchgate.netfrontiersin.org

Cefoperazone demonstrates a high binding affinity for several essential PBPs in both Gram-negative and Gram-positive bacteria. nih.govnih.gov This specificity is a key determinant of its antibacterial activity. In Escherichia coli, Cefoperazone shows a high affinity for PBP-3, followed by PBP-1Bs, PBP-2, and PBP-1A, in descending order. nih.gov It has a lower affinity for PBP-4, PBP-5, and PBP-6. nih.gov The strong affinity for PBP-3, an enzyme involved in cell division, corresponds with the observation of filamentous cell formation in E. coli when treated with Cefoperazone. nih.gov

Similarly, in Pseudomonas aeruginosa, Cefoperazone exhibits a high affinity for PBP-3, PBP-1A, PBP-1B, PBP-2, and PBP-4, in descending order. nih.gov Its potent activity against P. aeruginosa is linked to this strong binding to multiple PBPs, particularly PBP-3, which is also involved in septation in this organism. nih.gov

| Organism | PBP | Relative Binding Affinity |

|---|---|---|

| Escherichia coli | PBP-3 | Very High |

| PBP-1Bs | High | |

| PBP-2 | High | |

| PBP-1A | Moderate | |

| PBP-4 | Low | |

| PBP-5 | Low | |

| PBP-6 | Low | |

| Pseudomonas aeruginosa | PBP-3 | Very High |

| PBP-1A | High | |

| PBP-1B | High | |

| PBP-2 | High | |

| PBP-4 | Moderate |

By binding to PBPs, Cefoperazone acylates the serine residue at the enzyme's active site, forming a stable, covalent bond. frontiersin.org This action effectively inactivates the transpeptidase function of the PBP. frontiersin.org The primary role of these enzymes is to catalyze the cross-linking of peptidoglycan chains, which are essential polymers that form the mesh-like bacterial cell wall. nih.govasm.org

Inhibition of this cross-linking process disrupts the third and final stage of bacterial cell wall synthesis. nih.govnih.govasm.org This interference prevents the formation of a rigid and stable cell wall, leading to the creation of a defective and weakened structure. nih.govresearchgate.net The compromised cell wall cannot withstand the high internal osmotic pressure of the bacterial cell. nih.govresearchgate.net Research has shown that Cefoperazone's inhibitory effect on the cross-link formation in peptidoglycan synthesis is comparable to that of penicillin G and greater than that of ampicillin. nih.gov

Following the Cefoperazone-induced weakening of the cell wall, the ultimate bactericidal event is mediated by the bacterium's own autolytic enzymes, such as autolysins. nih.govnih.govasm.org These enzymes are normally involved in cell wall remodeling, growth, and division. However, in the presence of a defective peptidoglycan structure, their activity becomes unregulated, leading to the progressive degradation and lysis of the cell wall. nih.govnih.gov This culminates in the rupture of the cell membrane and bacterial death. nih.govresearchgate.net

Stability Against Beta-Lactamases

A critical factor in the efficacy of beta-lactam antibiotics is their stability against beta-lactamases, which are enzymes produced by resistant bacteria that hydrolyze and inactivate the beta-lactam ring. researchgate.netasm.org

Cefoperazone is a third-generation cephalosporin (B10832234), a class of antibiotics that features structural modifications designed to confer greater resistance to hydrolysis by many common beta-lactamases compared to first and second-generation agents. researchgate.netasm.org The structure of Cefoperazone includes a piperazine (B1678402) side chain and a methyl-tetrazolyl-thiomethyl group. semanticscholar.org These bulky side chains provide steric hindrance, which can physically block the access of beta-lactamase enzymes to the beta-lactam ring, thereby protecting it from hydrolysis. slideshare.net This structural design contributes to its stability against a majority of plasmid-mediated and chromosomally mediated beta-lactamases produced by Enterobacteriaceae and Pseudomonas. semanticscholar.org However, this stability is not absolute, and certain beta-lactamases, such as some TEM types, can slowly hydrolyze Cefoperazone. jscimedcentral.com

Cefoperazone exhibits a favorable stability profile compared to earlier cephalosporins but can be less stable than some other third-generation agents. semanticscholar.orgmdpi.com It is significantly more stable than first-generation compounds like cephaloridine. sigmaaldrich.com However, studies have shown it is slightly less stable to some beta-lactamases than cefotaxime (B1668864) and 7-methoxy cephem drugs like cefoxitin. semanticscholar.orgmdpi.com

Against Enterobacteriaceae, research has indicated that cefotaxime and moxalactam are more active, suggesting greater stability against the beta-lactamases produced by these organisms. mdpi.com One study found cefotaxime, moxalactam, and ceftazidime (B193861) to be approximately 20 times more active than Cefoperazone against beta-lactamase-producing Enterobacteriaceae. cphi-online.com Cefoperazone is susceptible to hydrolysis by some beta-lactamases from E. coli that also degrade cefamandole. semanticscholar.org Furthermore, plasmid-mediated TEM and PSE type β-lactamases have been shown to confer resistance to Cefoperazone in P. aeruginosa.

| Cephalosporin | Relative Rate of Hydrolysis (Cephaloridine = 100) | General Stability |

|---|---|---|

| Cephaloridine | 100 | Low |

| Cefoperazone | 0.01 - 7.0 | High |

| Cefazolin | 1.0 - 2.0 | Moderate |

| Cefamandole | 20 - 50 | Low to Moderate |

Mechanisms of Antimicrobial Resistance to Cefoperazone

Biochemical Alterations of Target Penicillin-Binding Proteins (PBPs)

The primary mechanism of action for all β-lactam antibiotics, including cefoperazone (B1668861), is the inhibition of penicillin-binding proteins (PBPs). nih.gov These enzymes are crucial for the synthesis and maintenance of the peptidoglycan layer of the bacterial cell wall. nbinno.com By binding to and inactivating these proteins, cefoperazone disrupts cell wall integrity, leading to cell lysis and death. nih.govnbinno.com However, bacteria can develop resistance by altering their PBPs, which reduces the binding affinity of cefoperazone to these essential targets. nih.govoup.com

Cefoperazone exhibits a high affinity for several key PBPs in both Escherichia coli and Pseudomonas aeruginosa. Specifically, in E. coli, it binds with high affinity to PBP-3, -1Bs, -2, and -1A in descending order. asm.org In P. aeruginosa, it shows a strong affinity for PBP-3, -1A, -1B, -2, and -4. asm.org The strong binding to PBP-3, which is involved in cell division, is consistent with the observation that exposure to cefoperazone often leads to the formation of filamentous bacterial cells. asm.org

Resistance can emerge through mutations in the genes encoding these PBPs. These mutations can lead to structural changes in the protein that decrease the binding efficiency of cefoperazone, rendering the antibiotic less effective at inhibiting cell wall synthesis. nih.gov This mechanism is a significant contributor to β-lactam resistance, particularly in Gram-positive bacteria, but is also increasingly reported in Gram-negative pathogens. nih.gov The accumulation of such mutations can result in a significant increase in the minimum inhibitory concentration (MIC) of cefoperazone required to inhibit bacterial growth.

**Table 1: Affinity of Cefoperazone for Penicillin-Binding Proteins (PBPs) in E. coli and *P. aeruginosa***

| Organism | PBP with High Affinity (in descending order) |

|---|---|

| Escherichia coli | PBP-3, PBP-1Bs, PBP-2, PBP-1A |

| Pseudomonas aeruginosa | PBP-3, PBP-1A, PBP-1B, PBP-2, PBP-4 |

This table is based on research findings detailing the specific PBPs to which Cefoperazone has a high binding affinity. asm.org

Enzymatic Inactivation by Beta-Lactamases

One of the most prevalent and clinically significant mechanisms of resistance to cefoperazone is its enzymatic inactivation by β-lactamases. nih.gov These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. nih.gov The production of β-lactamases is a common defense mechanism in many Gram-negative bacteria. nih.gov While cefoperazone is more stable against some β-lactamases compared to earlier generation cephalosporins, it is susceptible to hydrolysis by several types, including Extended Spectrum Beta-Lactamases (ESBLs), overexpressed chromosomal β-lactamases, and metallo-β-lactamases. nih.govnbinno.com

Extended Spectrum Beta-Lactamases (ESBLs) Hydrolysis Mechanisms Affecting Cefoperazone

Extended-spectrum β-lactamases (ESBLs) are a group of enzymes that can hydrolyze third-generation cephalosporins, including cefoperazone, as well as monobactams like aztreonam. nih.govnih.gov These enzymes are often plasmid-mediated, which facilitates their transfer between different bacterial species. asm.org The most common ESBLs are derivatives of the TEM and SHV β-lactamase families, which have undergone mutations that expand their substrate spectrum. nih.govnih.gov For instance, cefoperazone may be hydrolyzed by TEM-type β-lactamases. nih.gov

The presence of ESBLs can significantly increase the MIC of cefoperazone for bacteria such as Klebsiella pneumoniae and E. coli. nih.gov Although cefoperazone is sometimes combined with a β-lactamase inhibitor like sulbactam (B1307) to counteract this resistance, the effectiveness of this combination can still be compromised by high levels of ESBL production or the presence of multiple resistance mechanisms. nbinno.comnih.gov

Overexpression of Chromosomally Determined Beta-Lactamases

Many Gram-negative bacteria, including species of Enterobacter, Citrobacter, and Pseudomonas, possess chromosomally encoded AmpC β-lactamases. infectionsinsurgery.orgnih.gov Under normal conditions, the expression of these enzymes is low. However, exposure to certain β-lactam antibiotics can induce the overexpression of the ampC gene, leading to high levels of the enzyme in the periplasmic space. researchgate.netnih.gov

This overproduction of AmpC β-lactamases can lead to resistance against a broad range of β-lactam antibiotics, including cefoperazone. nih.govnih.gov While cefoperazone is considered to be less affected by some chromosomal cephalosporinases (class I) compared to other cephalosporins, significant overexpression can still result in clinically relevant resistance. nih.gov

Metallo-Beta-Lactamases (MBLs) and Cefoperazone Activity

Metallo-β-lactamases (MBLs) represent a distinct class of β-lactamases (Ambler class B) that require zinc ions for their enzymatic activity. frontiersin.org These enzymes have a very broad substrate profile and can hydrolyze almost all classes of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. frontiersin.orgmdpi.com Importantly, MBLs are not inhibited by conventional β-lactamase inhibitors like clavulanic acid, sulbactam, or tazobactam. nih.govfrontiersin.org

The presence of MBLs in Gram-negative pathogens poses a significant therapeutic challenge, as they can confer resistance to cefoperazone. mdpi.com The global spread of MBL-producing bacteria, such as Pseudomonas aeruginosa and members of the Enterobacteriaceae family, is a growing concern for the continued efficacy of cefoperazone and other β-lactam antibiotics. frontiersin.org

Efflux Pump Systems and Reduced Intracellular Accumulation

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. infectionsinsurgery.orgmdpi.com By reducing the intracellular concentration of the antibiotic, efflux pumps prevent it from reaching its target, the PBPs, in sufficient quantities to be effective. nih.gov This mechanism can contribute to intrinsic and acquired resistance to cefoperazone in various Gram-negative bacteria. nih.govnih.gov

In Pseudomonas aeruginosa, a pathogen known for its intrinsic antibiotic resistance, several efflux pump systems have been identified. nih.gov The MexAB-OprM efflux pump, for example, is known to extrude a variety of antimicrobial agents, including cefoperazone. nih.govmdpi.com Overexpression of this and other efflux pumps can lead to a significant increase in resistance to cefoperazone. nih.gov Efflux pumps are a significant factor in the development of multidrug resistance, as a single pump can often recognize and transport multiple classes of antibiotics. mdpi.com

Altered Outer Membrane Permeability in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria serves as a selective barrier that regulates the influx of substances into the cell. mdpi.comnih.gov For hydrophilic antibiotics like cefoperazone to reach their periplasmic targets (PBPs), they must traverse this membrane, typically through protein channels called porins. mdpi.comnih.gov

Table 2: Summary of Key Resistance Mechanisms to Cefoperazone

| Mechanism | Description | Key Bacterial Examples |

|---|---|---|

| PBP Alterations | Mutations in genes encoding PBPs reduce the binding affinity of cefoperazone. | Escherichia coli, Pseudomonas aeruginosa |

| ESBL Production | Plasmid-mediated enzymes (e.g., TEM, SHV) hydrolyze the β-lactam ring of cefoperazone. | Klebsiella pneumoniae, Escherichia coli |

| AmpC Overexpression | Inducible chromosomal β-lactamases are overproduced, leading to enzymatic degradation of cefoperazone. | Enterobacter spp., Citrobacter spp., Pseudomonas aeruginosa |

| MBL Production | Zinc-dependent enzymes hydrolyze a broad spectrum of β-lactams, including cefoperazone. | Pseudomonas aeruginosa, Enterobacteriaceae |

| Efflux Pumps | Transmembrane proteins actively transport cefoperazone out of the bacterial cell. | Pseudomonas aeruginosa (e.g., MexAB-OprM) |

| Altered Permeability | Reduction in outer membrane porins limits the entry of cefoperazone into the periplasmic space. | Klebsiella pneumoniae |

Genetic Basis of Resistance Development

The genetic basis of Cefoperazone resistance is multifaceted, involving both the acquisition of mobile genetic elements and alterations in the existing bacterial genome. These genetic events can lead to the production of enzymes that inactivate the antibiotic, modifications of the drug's target, changes in cell permeability, or the active efflux of the drug from the bacterial cell.

Plasmids, which are extrachromosomal DNA molecules, are primary vectors for the horizontal transfer of antibiotic resistance genes among bacteria. wikipedia.orgreactgroup.org This mode of transmission allows for the rapid dissemination of resistance determinants, even across different bacterial species. wikipedia.org Plasmids frequently carry multiple resistance genes, contributing to the rise of multidrug-resistant (MDR) organisms. wikipedia.orgreactgroup.org The presence of these MDR plasmids severely curtails therapeutic options for infections caused by Gram-negative bacteria. wikipedia.org

A prominent mechanism of plasmid-mediated resistance to Cefoperazone involves the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, which is a core structural component of Cefoperazone, thereby inactivating the antibiotic. Several classes of β-lactamases are encoded on plasmids, including extended-spectrum β-lactamases (ESBLs), AmpC β-lactamases, and carbapenemases. nih.gov For instance, the blaOXA-23 gene, which encodes a class D β-lactamase, has been identified on plasmids and is associated with resistance to Cefoperazone. nih.gov The transfer of plasmids carrying genes like blaKPC confers resistance to all β-lactam agents. mdpi.com

| Plasmid-Mediated Resistance Gene | Enzyme Class | Mechanism of Action | Reference |

| blaOXA-23 | Class D β-lactamase | Hydrolysis of the β-lactam ring | nih.gov |

| blaKPC | Class A carbapenemase | Hydrolysis of a broad range of β-lactams, including Cefoperazone | mdpi.com |

| qnr genes (qnrA, qnrB, qnrS) | Pentapeptide repeat proteins | Protection of DNA gyrase from quinolone binding (often co-located on plasmids with β-lactamase genes) | wikipedia.orgmdpi.com |

In some instances, the amplification of resistance genes located on plasmids can lead to higher levels of resistance. Studies have shown that increased copy numbers of genes like blaOXA-23 on plasmids correlate with a significant increase in the minimum inhibitory concentration (MIC) of Cefoperazone/sulbactam. nih.gov

In addition to the acquisition of resistance genes via plasmids, mutations within the bacterial chromosome can also lead to decreased susceptibility to Cefoperazone. futurelearn.comwikipedia.org These mutations can occur spontaneously and are selected for in the presence of the antibiotic. futurelearn.com Chromosomal mutations can confer resistance through several mechanisms, including the modification of the antibiotic's target, alterations in the expression of efflux pumps, and changes in the permeability of the outer membrane. cmac-journal.ruinsnsb.gob.pe

One of the key mechanisms of chromosomal mutation-mediated resistance is the alteration of penicillin-binding proteins (PBPs), which are the primary targets of β-lactam antibiotics like Cefoperazone. Mutations in the genes encoding PBPs can reduce the binding affinity of Cefoperazone, thereby diminishing its inhibitory effect.

Furthermore, mutations in regulatory genes can lead to the overexpression of efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell. futurelearn.com Increased production of these pumps can effectively lower the intracellular concentration of Cefoperazone to sub-lethal levels.

Mutations in the genes that code for outer membrane porins are another significant contributor to Cefoperazone resistance. Porins are channel-forming proteins that control the influx of molecules, including antibiotics, into the bacterial cell. Mutations that lead to a decrease in the number or functional capacity of these porins can restrict the entry of Cefoperazone, thus reducing its access to the target PBPs. nih.gov For example, missense mutations in the genes for OmpK36 and OmpK37 in Klebsiella pneumoniae have been associated with resistance to Cefoperazone/sulbactam. nih.gov

| Chromosomal Mutation Target | Consequence of Mutation | Mechanism of Resistance | Reference |

| Penicillin-Binding Protein genes | Altered PBP structure | Reduced binding affinity of Cefoperazone | wikipedia.org |

| Efflux pump regulatory genes | Overexpression of efflux pumps | Increased active efflux of Cefoperazone from the cell | futurelearn.com |

| Porin genes (e.g., OmpK36, OmpK37) | Altered porin structure or expression | Decreased permeability of the outer membrane to Cefoperazone | nih.gov |

Biofilm Formation and Associated Resistance Phenotypes against Cefoperazone

Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix and adherent to a surface. nih.gov This mode of growth provides a protected environment for bacteria, contributing to their persistence in various settings. mdpi.com Bacteria within a biofilm exhibit increased resistance to antimicrobial agents compared to their planktonic (free-floating) counterparts. nih.govmdpi.com

The mechanisms of biofilm-associated resistance are multifactorial and include:

Limited drug penetration: The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, impeding the diffusion of antibiotics like Cefoperazone to the cells in the deeper layers of the biofilm.

Altered microenvironment: The physiological conditions within a biofilm, such as nutrient and oxygen gradients, can lead to the formation of metabolically inactive or slow-growing persister cells. These cells are less susceptible to antibiotics that target actively dividing cells.

Adaptive stress responses: Bacteria within a biofilm can upregulate the expression of genes associated with stress responses, which can contribute to a more resistant phenotype.

Horizontal gene transfer: The close proximity of cells within a biofilm facilitates the exchange of genetic material, including plasmids carrying antibiotic resistance genes.

While the direct correlation between the level of biofilm formation and the degree of Cefoperazone resistance can vary between studies and bacterial species, the formation of a biofilm is generally considered a significant factor in treatment failure. nih.govresearchgate.net For example, a significant association has been observed between biofilm formation and multidrug resistance in some bacterial isolates. researchgate.net The ability of bacteria to form biofilms can complicate the treatment of infections, as higher concentrations of antibiotics are often required to eradicate the biofilm-associated cells.

Advanced Analytical and Spectroscopic Characterization of Cefoperazone

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are paramount in the pharmaceutical industry for assessing the purity, quantifying the active pharmaceutical ingredient (API), and identifying related substances or impurities in drug products. For Cefoperazone (B1668861), High-Performance Liquid Chromatography (HPLC) and its advanced variants are extensively utilized.

High-Performance Liquid Chromatography (HPLC) Methodologies for Cefoperazone Analysis

Reverse-phase HPLC (RP-HPLC) is the predominant chromatographic technique for the analysis of Cefoperazone. Various methods have been developed and validated, employing different stationary phases, mobile phases, and detection wavelengths to achieve optimal separation and quantification. These methods are crucial for quality control, stability studies, and pharmacokinetic analyses.

Several RP-HPLC methods have been reported for Cefoperazone:

Method 1: Utilizes a C18 ODS column (150 mm × 4.6 mm × 5 μm) with a mobile phase consisting of a KH₂PO₄ solution and acetonitrile (B52724) (80:20, v/v) at a flow rate of 1.0 mL/min, with detection at 230 nm nih.gov. This method demonstrated good linearity (R² = 0.9993) and precision, with a Limit of Detection (LOD) of 4.04 μg/mL and a Limit of Quantification (LOQ) of 12.24 μg/mL nih.govdntb.gov.ua.

Method 2: Employs a C18 column (250 mm × 4.6 mm i.d., 5 μm) with a mobile phase of phosphate (B84403) buffer (pH 6.8) and methanol (B129727) (3:1, v/v) at a flow rate of 1 mL/min, with UV detection at 254 nm orientjchem.org. Cefoperazone was eluted at a retention time of 2.6 min, with linearity observed in the range of 0.4-100 µg/mL. The LOD and LOQ were reported as 0.2 µg/mL and 0.4 µg/mL, respectively orientjchem.org.

Method 3: Uses a C18 column (25 cm × 4.6 mm i.d., 5 μm) with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer (pH 5.5) and methanol (30:70, v/v) at a flow rate of 0.5 mL/min, with detection at 250 nm sphinxsai.com. The retention time for Cefoperazone was found to be 3.512 min, with linearity in the range of 20-100 µg/mL sphinxsai.com.

Method 4: A gradient elution method using a Waters Xbridge C18 column (150 × 4.6 mm, 3.5 μm) with a mobile phase of 0.005 M Tetrabutyl ammonium hydroxide (B78521) buffer solution (pH adjusted to 6.80) and acetonitrile. Detection was performed at 230 nm, with retention times for Cefoperazone and Sulbactam (B1307) observed around 8.5 and 19.5 minutes, respectively scilit.com.

Method 5: A gradient elution method employing a C18 column (4.6 mm × 250 mm, 5 μm) with mobile phase A as 0.1% phosphoric acid solution and mobile phase B as acetonitrile. Detection wavelengths ranged from 215 nm to 225 nm, with flow rates between 0.9-1.1 mL/min and column temperatures of 35-45 °C google.com.

Method 6: Utilizes a C8 column (5 μm ps, 250 mm × 4.6 i.d.) with methanol and 0.05 M KH₂PO₄ buffer (22.5:77.5, v/v, pH 7.5) as a mobile phase, detecting at 254 nm aphrc.orgoup.com. Retention times for impurities 5-MER and 7-ACA were 1.721 min and 2.047 min, respectively, while Cefoperazone eluted at 11.808 min oup.com. The concentration range for linearity was 10–90 µg mL⁻¹ with a mean recovery of 99.67% aphrc.orgoup.com.

Method 7: Another HPLC method for Cefoperazone and Sulbactam in rat plasma used a C18 column (150 × 4.6 mm, 5 μm) with a mobile phase of buffer:acetonitrile (70:30) and UV detection at 230 nm researchgate.net. The LOQ for Cefoperazone was reported as 70.48 μg/ml researchgate.net.

These methods are validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, robustness, and solution stability nih.govorientjchem.orgsphinxsai.comscilit.comaphrc.orgoup.comresearchgate.net.

Table 1: Selected HPLC Methodologies for Cefoperazone Analysis

| Method Reference | Column Type (Dimensions, Particle Size) | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Cefoperazone Retention Time (min) | LOD/LOQ (µg/mL) |

| nih.gov | C18 ODS (150 × 4.6 mm, 5 μm) | KH₂PO₄ solution : Acetonitrile (80:20, v/v) | 1.0 | 230 | ~22 | 4.04 / 12.24 |

| orientjchem.org | C18 (250 × 4.6 mm i.d., 5 μm) | Phosphate buffer (pH 6.8) : Methanol (3:1, v/v) | 1.0 | 254 | 2.6 | 0.2 / 0.4 |

| sphinxsai.com | C18 (25cm × 4.6 mm i.d., 5 μm) | Ammonium acetate buffer (pH 5.5) : Methanol (30:70, v/v) | 0.5 | 250 | 3.512 | N/A |

| scilit.com | Xbridge C18 (150 × 4.6 mm, 3.5 μm) | Gradient: 0.005 M Tetrabutyl ammonium hydroxide buffer (pH 6.8) + Acetonitrile | 1.0 | 230 | ~8.5 | N/A |

| aphrc.orgoup.com | C8 (250 mm × 4.6 mm, 5 μm) | Methanol : 0.05 M KH₂PO₄ buffer (22.5:77.5, v/v, pH 7.5) | 2.0 | 254 | 11.808 | N/A |

| google.com | Octadecylsilane (4.6 × 250 mm, 5 μm) | Gradient: 0.1% Phosphoric acid solution (A) : Acetonitrile (B) | 0.9–1.1 | 215–225 | N/A | N/A |

| researchgate.net | C18 (150 × 4.6 mm, 5 μm) | Buffer : Acetonitrile (70:30) | 0.8 | 230 | N/A | 70.48 / N/A |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Applications in Cefoperazone Research

While UPLC-MS/MS is a powerful technique for sensitive and specific analysis, direct applications for Cefoperazone's basic characterization are less detailed in the provided literature compared to HPLC. However, LC-MS/MS has been employed for the analysis of Cefoperazone and Sulbactam in biological matrices like rat plasma, indicating its utility in pharmacokinetic studies scispace.com. Furthermore, LC-MS techniques are vital for the identification and structural elucidation of impurities and degradation products of Cefoperazone core.ac.uk.

Spectrophotometric Methods for Determination and Complexation Studies

Spectrophotometric methods offer alternative, often simpler and more cost-effective, approaches for the quantification of Cefoperazone. These methods typically rely on specific chemical reactions that produce a colored product, which is then measured using UV-Visible spectrophotometry.

UV-Visible Spectrophotometry for Cefoperazone Quantification and Interaction Studies

Several spectrophotometric methods have been developed for Cefoperazone quantification:

Folin Ciocalteu's Phenol (B47542) Reagent Method: Cefoperazone sodium reacts with Folin Ciocalteu's phenol reagent in the presence of sodium carbonate to form a blue chromophore with an absorption maximum (λmax) at 668 nm. This method obeys Beer's Law in the concentration range of 8–40 µg/mL ijpsonline.com.

Imidazole-Mercury (II) Reagent Method: Cefoperazone sodium reacts with imidazole-mercury (II) reagent in a slightly acidic medium, followed by heating at 83°C for 20 minutes. The resulting solution exhibits maximum absorption at 352 nm and follows Beer's Law in the concentration range of 24-96 µg/mL scispace.com.

Silver Nanoparticle (Ag-NP) Method: Cefoperazone can reduce silver ions (Ag⁺) to silver nanoparticles (Ag-NPs) in the presence of a stabilizing agent like Polyvinyl Pyrrolidone (PVP). The resulting Ag-NPs exhibit a surface plasmon resonance (SPR) peak, allowing for spectrophotometric determination. For Cefoperazone, this method shows linearity in the concentration range of 1-8 µg/mL, with the plasmon absorbance observed between 410-430 nm researchgate.netscielo.br.

Fe³⁺-Phenanthroline Method: Cefoperazone can reduce Fe³⁺ to Fe²⁺ in a weak acidic medium. The Fe²⁺ then reacts with phenanthroline to form an orange complex with a maximum absorbance at 510 nm. The calibration curve is linear in the range of 0.50-12.50 mg/L asianpubs.org.

Beyond direct quantification, UV-Visible spectrophotometry is also employed to study the interactions of Cefoperazone with biological molecules like proteins (e.g., lysozyme, bovine serum albumin, bovine transferrin) nih.govtsijournals.comscispace.com and with metal ions or antacids biomedres.us. These studies often involve monitoring changes in the UV-Vis spectrum of the protein or Cefoperazone upon complex formation nih.govtsijournals.comscispace.com. Chemometric models, such as Partial Least Squares Regression (PLSR) and Support Vector Regression (SVR), have been applied to UV spectroscopic data for the selective analysis of Cefoperazone in mixtures with its impurities scispace.comnih.gov.

Table 2: Spectrophotometric Methods for Cefoperazone Quantification

| Method Reference | Principle/Reagent | λmax (nm) | Beer's Law Range (µg/mL or mg/L) | Notes |

| ijpsonline.com | Folin Ciocalteu's phenol reagent + Na₂CO₃ | 668 | 8–40 µg/mL | Forms blue chromophore; stable for 20 min. |

| scispace.com | Imidazole-Mercury (II) reagent, heated | 352 | 24–96 µg/mL | Slightly acidic medium, heated at 83°C for 20 min. |

| researchgate.netscielo.br | Reduction of Ag⁺ to Ag-NPs (with PVP stabilizer) | 410–430 | 1–8 µg/mL | Plasmon absorbance of Ag-NPs; used for quantification and interaction studies. |

| asianpubs.org | Fe³⁺-Phenanthroline complex formation (Cefoperazone reduces Fe³⁺ to Fe²⁺) | 510 | 0.50–12.50 mg/L | Forms orange complex in pH 5 buffer. |

| dergipark.org.tr | Direct UV-Vis absorption | ~285 | N/A | For Cefoperazone; ~294 nm for Cefoperazone Sodium. Used in DFT calculations. |

Surface Plasmon Resonance (SPR) Based Methods for Cefoperazone Analysis

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique primarily used to study molecular interactions. While not typically used for direct quantitative assay of Cefoperazone itself, SPR is employed to investigate the binding kinetics and affinities of Cefoperazone with biological macromolecules, such as plasma proteins nih.govnih.govacs.org. These studies provide insights into the pharmacokinetic behavior and potential drug interactions of Cefoperazone nih.govnih.gov. SPR assays have been utilized in the context of drug development and screening services medchemexpress.com.

Spectroscopic Analysis for Structural Elucidation (Beyond Basic Identification)

Structural elucidation of Cefoperazone and its related compounds, particularly impurities, often requires sophisticated spectroscopic techniques that provide detailed molecular information beyond simple identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for definitive structural elucidation, offering direct insights into molecular connectivity and stereochemistry frontiersin.orgnih.gov. While Mass Spectrometry (MS) provides high sensitivity, NMR excels in providing detailed structural information, making it a crucial complementary technique frontiersin.org. NMR is extensively used for the unambiguous identification and structural confirmation of impurities and degradation products in pharmaceutical quality assessment researchgate.net. Techniques like ¹H NMR, ¹³C NMR, and 2D NMR are employed for this purpose researchgate.net.

Mass Spectrometry (MS): MS, particularly when coupled with chromatography (e.g., LC-MS/MS), is a primary tool for data acquisition in metabolomics and for identifying compounds based on their mass-to-charge ratio and fragmentation patterns frontiersin.org. It is vital for detecting and characterizing impurities and degradation products, offering high sensitivity core.ac.ukresearchgate.net. Mass spectral investigations have also been conducted on Cefoperazone metal complexes dergipark.org.tr.

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used for the characterization of Cefoperazone and its derivatives, providing information about functional groups and molecular vibrations dergipark.org.trmdpi.com.

Density Functional Theory (DFT) Computations: These computational methods are employed to gain detailed insights into the electronic structures of Cefoperazone and its complexes, aiding in the interpretation of UV-Vis spectra and other spectroscopic data dergipark.org.tr.

Mass Spectrometry (MS) for Cefoperazone Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to analyze its fragmentation patterns, which provide critical structural information japsonline.comicm.edu.placdlabs.com. For Cefoperazone, MS, particularly when coupled with liquid chromatography (LC-MS/MS), is vital for its identification and quantification in various samples, including pharmaceutical formulations and biological fluids researchgate.netbvsalud.org.

Electrospray ionization (ESI) is a common soft ionization technique used for Cefoperazone, typically yielding protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, allowing for accurate determination of its molecular mass japsonline.comicm.edu.plbvsalud.org. The molecular weight of Cefoperazone (C₂₅H₂₇N₉O₈S₂) is approximately 645.7 g/mol nih.gov. Tandem mass spectrometry (MS/MS) further aids in structural confirmation by fragmenting selected precursor ions and analyzing the resulting fragment ions japsonline.comwur.nl. These fragmentation patterns are reproducible and characteristic of the molecule's structure, helping to identify specific functional groups and structural arrangements icm.edu.placdlabs.com.

Table 1: Key Mass Spectrometric Data for Cefoperazone

| Ion Type | m/z Value | Description | Reference |

| [M+H]⁺ | ~646.1 | Protonated molecular ion | japsonline.com |

| [M-H]⁻ | ~644.1 | Deprotonated molecular ion (due to carboxylic acid) | bvsalud.org |

| Fragment Ion | ~528.1 | Characteristic fragment ion | bvsalud.org |

Fourier-Transform Infrared (FTIR) Spectroscopy for Cefoperazone Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations rockymountainlabs.comnih.gov. For Cefoperazone, FTIR spectroscopy provides characteristic absorption bands that are indicative of its specific chemical bonds and functional groups, aiding in its identification and structural confirmation mdpi.comdergipark.org.trresearchgate.net.

The FTIR spectrum of Cefoperazone exhibits absorption bands corresponding to various functional groups, including amide carbonyl (C=O) stretching, carboxylic acid (COO⁻) stretching, amine (NH₂) stretching, and C-H stretching vibrations mdpi.comdergipark.org.trresearchgate.net. Specific bands identified in the literature include the amide carbonyl group typically observed around 1715-1756 cm⁻¹, and bands associated with the carboxylate group around 1607-1610 cm⁻¹ dergipark.org.trresearchgate.net. Vibrations related to the nitrogen-containing heterocyclic rings and C-N bonds are also discernible mdpi.com. These characteristic vibrational frequencies serve as a fingerprint for Cefoperazone, enabling its differentiation from related compounds and impurities mdpi.comdergipark.org.trresearchgate.net.

Table 2: Characteristic FTIR Absorption Bands for Cefoperazone

| Functional Group/Bond | Approximate Wavenumber (cm⁻¹) | Assignment | Reference |

| Amide C=O stretching | 1715-1756 | Indicates the presence of amide linkage | dergipark.org.trresearchgate.net |

| Carboxylate (COO⁻) stretching | 1607-1610 | Characteristic of the carboxylic acid group | dergipark.org.tr |

| NH₂ stretching (amine) | 2980-2984 | Indicates primary amine groups | dergipark.org.tr |

| OH stretching (hydroxyl) | 3450-3486 | Indicates hydroxyl groups | dergipark.org.tr |

| N₁₈N₁₉ bond stretching | ~1283 | Specific bond in the nitrogen ring | mdpi.com |

| N₁₇N₁₉N₁₈ group asymmetric stretching | ~1080 | Vibrations within the nitrogen ring | mdpi.com |

Electrophoretic Methods for Cefoperazone Separation and Characterization

Electrophoretic methods, particularly Capillary Electrophoresis (CE), are highly effective for the separation and characterization of complex mixtures, including pharmaceuticals like Cefoperazone nih.govnih.govresearchgate.netsciex.com. CE separates analytes based on differences in their electrophoretic mobilities, which are influenced by charge, size, and hydrodynamic radius sciex.com.

Cefoperazone has been successfully separated using CE techniques. Notably, CE has been employed to achieve the baseline separation of Cefoperazone enantiomers by utilizing β-cyclodextrin as a chiral additive in the running buffer nih.gov. Optimal conditions for this separation included a buffer of 75 mM sodium dihydrogen phosphate (NaH₂PO₄) at pH 4.0 with 0.04 mM β-cyclodextrin, a fused silica (B1680970) capillary (40 cm effective length x 75 µm ID), an applied voltage of 20 kV, and detection at 280 nm nih.gov.

Furthermore, CE methods have been developed for the simultaneous separation of Cefoperazone from other cephalosporins nih.govresearchgate.net. These methods often involve optimizing buffer composition, pH, and the addition of surfactants like sodium dodecyl sulfate (B86663) (SDS) or chiral additives to enhance resolution nih.govnih.govresearchgate.net. For instance, a phosphate-borate buffer at pH 6.5 supplemented with SDS and pentanesulfonic acid has been shown to effectively separate various cephalosporins, including Cefoperazone, with good repeatability of migration times and peak areas nih.gov. Another approach utilizes a phosphate-borate buffer at pH 6.8 with SDS for the simultaneous determination of multiple cephalosporins researchgate.net.

Table 3: Capillary Electrophoresis Separation Conditions for Cefoperazone

| Application | Buffer System | pH | Additive(s) | Voltage (kV) | Temperature (°C) | Detection | Reference |

| Enantiomer Separation | 75 mM NaH₂PO₄ | 4.0 | 0.04 mM β-cyclodextrin | 20 | 25 | UV 280 nm | nih.gov |

| Separation of Cephalosporins | Phosphate-borate buffer | 6.5 | 10 g/L SDS, 17.4 g/L pentanesulfonic acid | N/A | N/A | N/A | nih.gov |

| Simultaneous Determination of Six Cephalosporins | 25 mM Phosphate – 25 mM Borate | 6.8 | 50 mM Sodium Dodecyl Sulfate (SDS) | 25 | 25 | UV 270 nm | researchgate.net |

Structure Activity Relationship Sar Studies of Cefoperazone and Its Analogs

Impact of C-7 Side Chain Modifications on Antimicrobial Activity

The acylamino side chain at the C-7 position of the cephem nucleus is a primary determinant of the antibacterial spectrum and potency of cephalosporins. Modifications to this side chain have been a major focus of research to enhance the activity of Cefoperazone (B1668861) and its analogs against a wide range of pathogens.

The C-7 side chain of Cefoperazone, [α-(4-ethyl-2,3-dioxo-1-piperazinecarboxamido)-α-(4-hydroxyphenyl)acetamido], plays a significant role in its broad-spectrum activity. Research has shown that alterations to this complex side chain can profoundly impact the drug's interaction with penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics, and its stability to β-lactamases.

Studies on various cephalosporins have demonstrated that the nature of the C-7 substituent influences the drug's activity against both Gram-positive and Gram-negative bacteria. For instance, the introduction of aminobenzimidazole and aminoimidazoline heterocycles at the C-7 position has been explored. nih.gov The aminobenzimidazoles confer a broad spectrum of activity, encompassing both Gram-positive and Gram-negative organisms, though with limited stability against β-lactamases. nih.gov In contrast, the aminoimidazolines exhibit a narrower spectrum, primarily against Gram-negative bacteria, but possess exceptional stability to β-lactamases. nih.gov

A critical factor in the activity of C-7 modified cephalosporins is the pKa of the amino heterocycle. nih.gov A more basic C-7 residue has been associated with enhanced stability against β-lactamase hydrolysis. nih.gov This highlights the delicate balance between achieving a broad spectrum of activity and ensuring the antibiotic remains effective in the presence of bacterial resistance enzymes.

The following table summarizes the impact of different C-7 side chain modifications on the antimicrobial properties of cephalosporins, drawing parallels that are relevant to Cefoperazone A.

| C-7 Side Chain Modification | Impact on Antimicrobial Activity | β-Lactamase Stability | Reference |

| Aminobenzimidazole heterocycles | Broad spectrum (Gram-positive and Gram-negative) | Limited | nih.gov |

| Aminoimidazoline heterocycles | Narrow spectrum (Gram-negative) | Outstanding | nih.gov |

| Carboxypropanoxyimino group | Improved transport across the outer membrane | Variable | researchgate.net |

Influence of C-3 Substituent Alterations on Biological Activity and Stability of Cefoperazone

Alterations at the C-3 position can affect the drug's antibacterial potency, spectrum, and stability against certain β-lactamases. For example, the presence of a pyrrolidinium (B1226570) group on the C-3 side chain has been shown to enhance both antibacterial activity and stability against β-lactamases in other cephalosporins. researchgate.net

Furthermore, the chemical nature of the C-3 substituent can influence the metabolic fate of the cephalosporin (B10832234). Fragmentation of the C-3 side chain can occur, and this process is dependent on the hybridization state of the carbon atom at the C-3' position. biorxiv.org For instance, Cefoperazone, which has an sp3 hybridized carbon at this position, can undergo side-chain fragmentation. biorxiv.org In contrast, cephalosporins with an sp2 hybridized C-3' carbon may not undergo such fragmentation. biorxiv.org

The table below illustrates the influence of different C-3 substituents on the properties of cephalosporins, which provides insights into the SAR of this compound.

| C-3 Substituent | Influence on Biological Properties | Reference |

| Pyrrolidinium group | Enhances antibacterial activity and β-lactamase stability | researchgate.net |

| sp3 hybridized C-3' carbon | May lead to side-chain fragmentation | biorxiv.org |

| sp2 hybridized C-3' carbon | May prevent side-chain fragmentation | biorxiv.org |

Rational Design Principles for Cefoperazone Derivatives

The development of new Cefoperazone derivatives is guided by rational design principles aimed at optimizing its therapeutic properties. These principles are largely based on the extensive SAR data available for cephalosporins and leverage modern computational techniques. The primary goals in designing new analogs include enhancing antimicrobial potency, broadening the spectrum of activity to include resistant strains, improving stability against β-lactamases, and optimizing pharmacokinetic profiles.

Key strategies in the rational design of Cefoperazone derivatives include:

Structure-Based Drug Design (SBDD): This approach utilizes the three-dimensional structures of target proteins, such as PBPs and β-lactamases, to design molecules that can bind with high affinity and specificity. By understanding the molecular interactions between Cefoperazone and its targets, modifications can be rationally designed to improve binding and overcome resistance. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, LBDD methods are employed. These methods rely on the knowledge of a set of molecules that bind to the target to derive a pharmacophore model, which defines the essential structural features required for biological activity. nih.gov

Modification of C-7 and C-3 Side Chains: As discussed in the previous sections, the C-7 and C-3 side chains are the most critical positions for modification. Rational design focuses on introducing functional groups that can enhance PBP binding, increase stability to β-lactamases, and improve penetration through the bacterial outer membrane. mdpi.com

Computational Modeling: In silico techniques, such as molecular docking and molecular dynamics simulations, are employed to predict the binding affinity and stability of newly designed Cefoperazone analogs. nih.gov These computational methods help in prioritizing the synthesis of the most promising candidates, thereby saving time and resources. nih.gov

The overarching principle is to achieve a balance between various desirable properties. For example, a modification that enhances antibacterial activity might compromise stability or increase toxicity. Therefore, a multi-parameter optimization approach is essential in the rational design of new Cefoperazone derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches Applied to Cephalosporins, including Cefoperazone

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgwhitesscience.com These models are valuable tools in drug discovery for predicting the activity of novel compounds and for understanding the molecular properties that are important for their biological function. frontiersin.org

Several QSAR studies have been conducted on cephalosporins, including Cefoperazone, to elucidate the structural requirements for their antibacterial activity. researchgate.net These studies typically involve the calculation of a large number of molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. whitesscience.com Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates a subset of these descriptors with the observed biological activity. whitesscience.comresearchgate.net

A QSAR model developed for a series of cephalosporins, which included Cefoperazone, revealed the importance of descriptors such as the eccentric connectivity index (ECI), fragment complexity (FC), and topological polar surface area (TPSA) in determining their inhibitory action against transpeptidase. researchgate.net The model suggested that higher values of ECI and TPSA, and a lower value of FC in the R1 and R2 substituents, are favorable for enhanced activity. researchgate.net

The general form of a QSAR equation can be represented as:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The quality and predictive power of a QSAR model are assessed using various statistical parameters, such as the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the Fischer statistic (F). whitesscience.com A robust and predictive QSAR model can be a valuable asset in the rational design of new Cefoperazone derivatives with improved antimicrobial properties. nih.gov

The following table lists some of the molecular descriptors that have been used in QSAR studies of cephalosporins and their general significance.

| Descriptor | Description | Significance in SAR | Reference(s) |

| Eccentric Connectivity Index (ECI) | A topological descriptor that encodes information about the eccentricity of vertices in a molecular graph. | Related to molecular shape and branching, which can influence receptor binding. | researchgate.net |

| Fragment Complexity (FC) | A descriptor that quantifies the complexity of the molecular structure based on its fragments. | Can be related to the synthetic accessibility and the specificity of interaction with the target. | researchgate.net |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. | Correlates with drug transport properties, such as membrane permeability. | researchgate.net |

In Vitro Investigations of Cefoperazone Activity and Interactions Pre Clinical Focus

Comparative In Vitro Antimicrobial Activity against Bacterial Strains

Cefoperazone (B1668861) is a third-generation cephalosporin (B10832234) antibiotic that demonstrates a broad spectrum of in vitro activity against a variety of clinically relevant bacteria. nih.gov Its efficacy is attributed to its ability to interfere with bacterial cell wall synthesis.

Cefoperazone exhibits potent in vitro activity against a wide range of Gram-negative bacilli, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa. nih.govasm.org It is particularly noted for its high activity against P. aeruginosa, often showing greater potency than other cephalosporins like cefotaxime (B1668864). nih.govasm.org Studies have shown that a high percentage of clinical isolates of Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Salmonella species are susceptible to Cefoperazone. documentsdelivered.com For instance, one multicenter study found susceptibility rates of 94% for E. coli, 90% for K. pneumoniae, and 84% for P. aeruginosa. documentsdelivered.com Against carbapenem-resistant P. aeruginosa, however, its activity is limited. nih.govnih.gov

The minimal inhibitory concentration (MIC) is a key measure of in vitro antibiotic efficacy. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are used to quantify this activity.

| Bacterial Species | Isolate Count | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) | Reference |

|---|---|---|---|---|---|

| Escherichia coli | 700 (total isolates) | 0.5 | 16 | 97% | nih.gov |

| Klebsiella pneumoniae | 700 (total isolates) | 0.5 | 32 | 80% | nih.gov |

| Pseudomonas aeruginosa | 700 (total isolates) | 8 | 32 | 83% | nih.gov |

| Acinetobacter spp. | 700 (total isolates) | 8 | 64 | 46% | nih.gov |

Cefoperazone's activity against Gram-positive bacteria is generally comparable to that of other contemporary cephalosporins. nih.gov It is active against methicillin-susceptible Staphylococcus aureus (MSSA) and various species of Streptococci, including Streptococcus pneumoniae and beta-hemolytic streptococci. nih.govnih.gov However, it is considered relatively inactive against methicillin-resistant S. aureus (MRSA) and enterococci. nih.gov

| Bacterial Species | Condition | Activity Level | Reference |

|---|---|---|---|

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | Active | nih.govnih.gov |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Relatively Inactive | nih.gov |

| Streptococcus pneumoniae | Penicillin-Susceptible | Active | nih.govnih.gov |

| Beta-hemolytic streptococci | N/A | Active | nih.gov |

| Enterococci | N/A | Relatively Inactive | nih.gov |

The in vitro effectiveness of Cefoperazone against anaerobic bacteria can vary, particularly for the Bacteroides fragilis group, where susceptibility can differ based on endemic resistance patterns. nih.govasm.org Studies have shown that while Cefoperazone alone inhibits a certain percentage of anaerobic isolates, its activity is significantly enhanced when combined with a β-lactamase inhibitor. asm.orgnih.gov Against many species of anaerobes, Cefoperazone's activity is considered moderate, with higher resistance rates observed in β-lactamase-producing strains, which are common among the B. fragilis group. nih.govresearchgate.net

Synergistic and Antagonistic Interactions with Other Antimicrobial Agents (In Vitro)

The efficacy of Cefoperazone can be significantly influenced by its combination with other antimicrobial agents. These interactions are primarily studied to overcome resistance mechanisms and broaden the spectrum of activity.

The combination of Cefoperazone with sulbactam (B1307), a β-lactamase inhibitor, is a well-established synergistic pairing. nih.govresearchgate.net

Biochemical Basis of Synergism: Many bacteria, particularly Gram-negative species, develop resistance to β-lactam antibiotics like Cefoperazone by producing β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. Sulbactam is an irreversible inhibitor of many plasmid-mediated and chromosomally-mediated β-lactamases. nih.govnih.gov By binding to and inactivating these enzymes, sulbactam protects Cefoperazone from degradation, allowing it to exert its bactericidal effect on the bacterial cell wall. nih.govnih.gov This combination restores and often expands Cefoperazone's spectrum of activity against many resistant strains. nih.govnih.gov

In Vitro Efficacy: The addition of sulbactam markedly enhances Cefoperazone's in vitro activity against a multitude of pathogens. This is particularly evident against β-lactamase-producing strains of Enterobacteriaceae, Acinetobacter baumannii, and some Pseudomonas species. nih.govnih.govnih.govnih.gov For example, the combination is highly effective against many carbapenem-resistant A. baumannii (CR-AB) isolates, a pathogen against which Cefoperazone alone has little activity. nih.govnih.govdovepress.com Studies have demonstrated that the combination significantly lowers the MIC values for Cefoperazone against resistant isolates. nih.govnih.gov For instance, in one study, the addition of sulbactam reduced the Cefoperazone MIC for 95% of resistant Enterobacteriaceae isolates by at least two-fold. nih.gov The combination has also proven effective against anaerobic bacteria, particularly the resistant B. fragilis group. nih.govresearchgate.net

| Bacterial Species | Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) | Reference |

|---|---|---|---|---|---|

| Carbapenem-Resistant A. baumannii | Cefoperazone | >256 | >256 | 0.0% | dovepress.com |

| Cefoperazone-Sulbactam (1:1) | 16 | 32 | 80.0% | ||

| Carbapenem-Resistant P. aeruginosa | Cefoperazone | >256 | >256 | 23.8% | dovepress.com |

| Cefoperazone-Sulbactam (1:1) | >256 | >256 | 28.6% |

Aminoglycosides: In vitro studies have demonstrated synergistic killing effects when Cefoperazone is combined with aminoglycosides against P. aeruginosa and members of the Enterobacteriaceae family. nih.gov However, this combination must be considered carefully, as co-administration of cephalosporins and aminoglycosides has been associated with an increased risk of nephrotoxicity in clinical settings. drugs.com Furthermore, direct in vitro mixing can lead to the inactivation of aminoglycosides by certain β-lactam antibiotics, although this effect is dependent on concentration and temperature. nih.govnih.gov

Other Antimicrobials: The combination of Cefoperazone-sulbactam has been studied in vitro with several other classes of antimicrobials to combat multidrug-resistant organisms.

Tigecycline (B611373) and Rifampicin (B610482): Studies involving multidrug-resistant A. baumannii (MDRAB) showed that combining Cefoperazone-sulbactam with either tigecycline or rifampicin resulted in remarkable synergistic or additive effects against a majority of isolates. nih.govamegroups.org The combination with tigecycline showed synergy in 66% of isolates, while the combination with rifampicin showed synergy in 45.7% of isolates. nih.govamegroups.org

Carbapenems: A synergistic or additive effect was also observed when Cefoperazone-sulbactam was combined with meropenem (B701) against carbapenem-resistant A. baumannii, affecting 93% of the strains tested. cjic.com.cn No antagonism has been reported in these in vitro combination studies. nih.govamegroups.orgcjic.com.cn

Biochemical Studies on Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates various physiological processes, including virulence factor production and biofilm formation. researchgate.netfrontiersin.org The inhibition of QS is a promising strategy to control bacterial infections by attenuating their pathogenicity. nih.govfrontiersin.org Cefoperazone has been investigated for its potential to interfere with these signaling systems.

Effect on Bacterial Virulence Factor Production (In Vitro)

Studies have shown that Cefoperazone (CFP) at sub-minimum inhibitory concentrations (sub-MICs) can significantly reduce the production of virulence factors in Pseudomonas aeruginosa. nih.govnih.gov Without affecting bacterial viability, sub-MICs of CFP (ranging from 128-256 μg/mL) were found to decrease the production of several quorum sensing-regulated virulence factors, including pyocyanin (B1662382), protease, and hemolysin. nih.govnih.govresearchgate.net This inhibitory effect was observed in standard P. aeruginosa strains (PAO1 and PA14) as well as in clinical isolates. nih.govresearchgate.net The reduction in virulence factor production was also confirmed at the molecular level by a significant decrease in the expression of the lasI and rhlI genes, which are crucial components of the QS system in P. aeruginosa. nih.govresearchgate.net

Table 1: Effect of Sub-Inhibitory Concentrations of Cefoperazone on P. aeruginosa Virulence Factors

| Virulence Factor | Bacterial Strains | Cefoperazone Concentration | Observed Effect | Source |

|---|---|---|---|---|

| Pyocyanin | P. aeruginosa PAO1, PA14, clinical isolates | 1/4 and 1/2 MIC (128-256 μg/mL) | Reduced Production | nih.govresearchgate.net |

| Protease | P. aeruginosa PAO1, PA14, clinical isolates | 1/4 and 1/2 MIC (128-256 μg/mL) | Reduced Production | nih.govresearchgate.net |

| Hemolysin | P. aeruginosa PAO1, PA14, clinical isolates | 1/4 and 1/2 MIC (128-256 μg/mL) | Reduced Production | nih.govresearchgate.net |

| lasI and rhlI gene expression | P. aeruginosa PAO1 | 1/2 MIC | Reduced Expression | nih.govresearchgate.net |

Molecular Docking Analysis of Quorum Sensing Receptor Interactions

To elucidate the mechanism behind its quorum sensing inhibitory effects, molecular docking analyses have been performed. These studies investigated the interaction of Cefoperazone with QS receptors. nih.govresearchgate.net The findings suggest that the anti-QS activity is likely due to the interaction of the compound with these receptors. frontiersin.orgnih.gov Specifically, docking studies with P. aeruginosa QS receptors LasR and PqsR predicted that cephalosporins, including Cefoperazone, have high binding affinities for the ligand-binding pockets of these receptors. biorxiv.org For instance, the natural ligand of the LasR receptor, 3-oxo-C12HSL, showed a predicted binding affinity of -8.0 kcal/mol. biorxiv.org While specific binding affinity values for Cefoperazone were not detailed in the provided results, the analyses indicated that its interaction with QS receptors could prevent the binding of the natural ligands, thereby disrupting the signaling pathway. nih.govnih.govresearchgate.net

In Vitro Studies on Biofilm Inhibition and Disruption

The effect of Cefoperazone on bacterial biofilm formation has been a subject of in vitro investigation, with varying results depending on the bacterial species. In studies involving Pseudomonas aeruginosa, sub-MICs of Cefoperazone were shown to eliminate biofilm assembly in both standard and clinical isolates. nih.govnih.govresearchgate.net

Table 2: Summary of In Vitro Effects of Cefoperazone on Biofilm Formation

| Bacterial Species | Cefoperazone Concentration | Observed Effect on Biofilm | Source |

|---|---|---|---|

| Pseudomonas aeruginosa | Sub-MICs (1/4 and 1/2 MIC) | Inhibition / Elimination | nih.govnih.govresearchgate.net |

| Escherichia coli (clinical isolates) | 1/4 MIC | Enhancement / Induction | nih.gov |

Investigation of Degradation Pathways (Environmental/Chemical, not Metabolic)

The presence of antibiotics like Cefoperazone in the environment has prompted research into effective degradation methods. Studies have focused on advanced oxidation processes, including photocatalytic and electrochemical degradation, to break down the compound into less harmful substances.

Photocatalytic Degradation Processes and By-product Analysis

Photocatalysis has been identified as a promising approach for the degradation of Cefoperazone in wastewater. nih.govresearchgate.net Various catalysts have been studied for their effectiveness under different light sources.

Using Bi4O5Br2 as a photocatalyst under visible light irradiation, a 78% removal of Cefoperazone sodium was achieved within 120 minutes. nih.govresearchgate.net The degradation process was influenced by pH, with photocatalysis being the primary mechanism under acidic conditions and hydrolysis dominating under alkaline conditions. nih.govresearchgate.net The proposed degradation pathways involve hydrolysis, oxidation, reduction, and decarboxylation. nih.govresearchgate.net A key finding was that the identified by-products were primarily from the hydrolysis of the β-lactam bond, resulting in final products with lower toxicity. nih.gov

Other studies have explored the use of zinc oxide (ZnO) and titanium dioxide (TiO2) nanoparticles. Under UV radiation, ZnO led to the complete degradation of Cefoperazone in 20 minutes, while TiO2 achieved the same in 30 minutes. researchgate.net

Table 3: Photocatalytic Degradation of Cefoperazone

| Photocatalyst | Radiation Source | Degradation Efficiency | Time | Key Findings | Source |

|---|---|---|---|---|---|

| Bi4O5Br2 | Visible Light | 78% | 120 min | Pathways include hydrolysis, oxidation, reduction, decarboxylation; produces less toxic by-products. | nih.govresearchgate.net |

| ZnO | UV | Complete | 20 min | More efficient than TiO2 under UV. | researchgate.net |

| TiO2 | UV | Complete | 30 min | Slightly less efficient than ZnO under UV. | researchgate.net |

Electrochemical Degradation Pathways

The electrochemical oxidation of Cefoperazone has been systematically investigated, particularly through the electro-Fenton (EF) process. nih.gov This method proved more effective for degradation and mineralization compared to anodic oxidation (AO) alone or with H2O2. nih.gov While complete mineralization was difficult to achieve, the EF process successfully transformed the non-biodegradable Cefoperazone into more biocompatible materials. nih.gov

The degradation pathway proposed involves hydrolysis, hydroxylation, and decarboxylation. Analysis of the by-products identified six aromatic intermediates. The process also resulted in the formation of several short-chain carboxylic acids, including oxalic, succinic, oxamic, fumaric, and formic acids. Furthermore, the nitrogen within the Cefoperazone molecule was oxidized into ammonium (B1175870) (NH4+) and nitrate (B79036) (NO3-) ions. nih.gov

Hydrolytic and Oxidative Degradation Mechanisms of Cefoperazone

Cefoperazone A, a third-generation cephalosporin antibiotic, is susceptible to degradation through various chemical pathways, primarily hydrolysis and oxidation. Understanding these degradation mechanisms is crucial in the pre-clinical phase of drug development to ensure the stability, and consequently the efficacy, of the final pharmaceutical product. In vitro investigations under stressed conditions provide valuable insights into the intrinsic stability of the molecule and the potential degradation products that may form.

Forced degradation studies are instrumental in elucidating the degradation pathways of drug substances. nih.gov In the case of Cefoperazone, these studies have been conducted under various conditions, including acidic, alkaline, and neutral hydrolysis, as well as oxidative and thermal stress, to identify the resulting degradants. nih.gov

Hydrolytic Degradation

The primary mechanism of hydrolytic degradation for Cefoperazone, as with other β-lactam antibiotics, is the cleavage of the strained β-lactam ring. This reaction is particularly prominent under alkaline conditions. nih.gov The hydrolysis of the amide bond within this four-membered ring leads to the formation of an inactive open-ring structure.

Under alkaline conditions, Cefoperazone has been observed to degrade into two sulfhydryl compounds. cmes.org Studies involving photocatalytic degradation have also indicated that under alkaline pH, Cefoperazone is primarily hydrolyzed, with the identified degradation byproducts originating from the cleavage of the β-lactam bond. nih.gov

The following table summarizes the percentage of Cefoperazone degradation observed under different hydrolytic and thermal stress conditions in a particular study.

| Stress Condition | Degradation Time | Peak Area | % Degradation | % Active Drug Remaining |

| Standard Drug | - | 1683293 | - | - |

| Acidic (0.1 M HCl) | 10 min | 566169 | 48.44 | 51.55 |

| Alkaline (0.1 M NaOH) | 10 min | 882259 | 3.14 | 96.86 |

| Neutral (Water) | 20 min | 598046 | 45.11 | 54.89 |

| Thermal (80°C) | 46 h | 178869 | 2.28 | 97.72 |

Oxidative Degradation

Cefoperazone is also susceptible to oxidative degradation. Studies have shown that exposure to oxidizing agents can lead to the formation of various degradation products. For instance, thermal decomposition studies have identified the release of compounds such as phenol (B47542), azine, and N-ethyl-formamide, suggesting the breakdown of the molecule's substituents.

In more complex oxidative environments, such as those simulated by electro-Fenton oxidation, a possible degradation pathway for Cefoperazone has been proposed to involve hydrolysis, hydroxylation, and decarboxylation. This process can lead to the formation of several aromatic by-products. While the complete mineralization of the Cefoperazone molecule is challenging, this advanced oxidation process can transform it into more biodegradable materials.

It is noteworthy that in some photocatalytic degradation studies, the identified degradation products of Cefoperazone were primarily a result of hydrolysis rather than oxidation, even in the presence of oxidative species. nih.gov This suggests that the susceptibility to different degradation pathways can be influenced by the specific experimental conditions. nih.gov

Future Directions and Emerging Research Avenues for Cefoperazone

Development of Novel Cefoperazone (B1668861) Conjugates and Hybrid Molecules

Research is actively pursuing the creation of modified cefoperazone structures to improve its pharmacological profile and broaden its therapeutic applications. This includes the development of cefoperazone conjugates and hybrid molecules.

Strategies to Overcome Evolving Antimicrobial Resistance

The emergence of antimicrobial resistance (AMR) necessitates innovative strategies to maintain the efficacy of existing antibiotics like cefoperazone.

Computational Chemistry and Molecular Modeling in Cefoperazone Research

Computational approaches are invaluable for understanding cefoperazone's interactions at the molecular level, guiding drug design and predicting efficacy.

Role of Cefoperazone in Environmental Microbiology Research

Cefoperazone's presence and impact in environmental settings are also areas of interest, particularly concerning antibiotic resistance.

Exploration of Non-Antimicrobial Biological Activities (in vitro focused)

Beyond its antibacterial properties, research is exploring other potential biological activities of cefoperazone, primarily through in vitro studies.

Q & A

Basic Research Questions